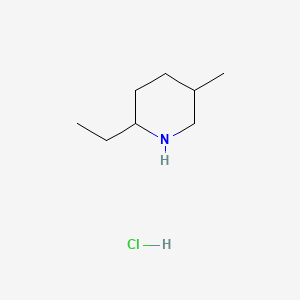
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This reaction is catalyzed by ionic liquids, which offer advantages such as high yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of piperidine derivatives often involves the use of multi-component reactions due to their efficiency and cost-effectiveness. These reactions are typically carried out in large reactors under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, often requiring catalysts to increase the reaction rate and selectivity. For example, the oxidation reactions may require the presence of a metal catalyst, while substitution reactions may occur in the presence of a base or acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-5-methylpyrazine: This compound has a similar structure but differs in its chemical properties and applications.
2-methyl-5-ethylpyridine: This compound is another piperidine derivative with different pharmacological properties.
Uniqueness
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers is unique due to its specific chemical structure and the presence of diastereomers, which can result in different biological activities and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H18ClN |
|---|---|
Peso molecular |
163.69 g/mol |
Nombre IUPAC |
2-ethyl-5-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)6-9-8;/h7-9H,3-6H2,1-2H3;1H |
Clave InChI |
XVTYAFBXNOJULY-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CN1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




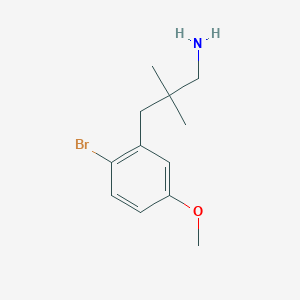
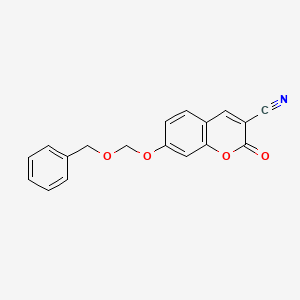
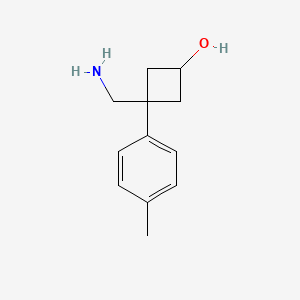

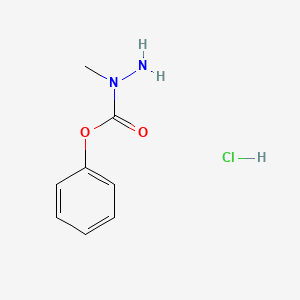
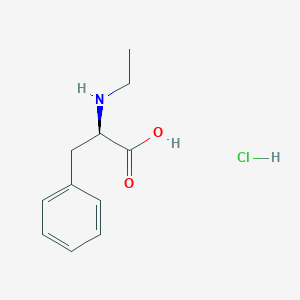

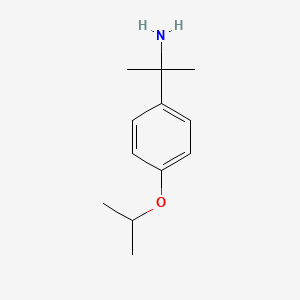
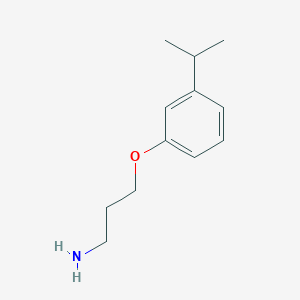
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)


